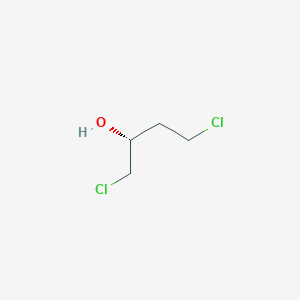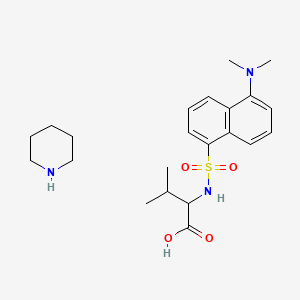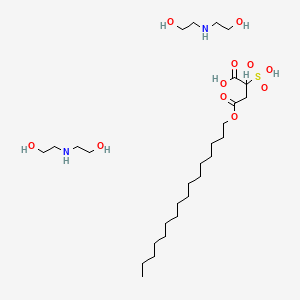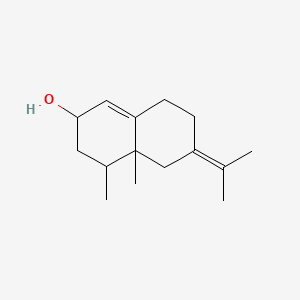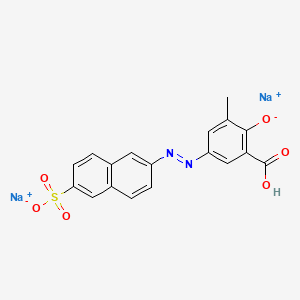
Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of EINECS 282-081-4 involves various synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
EINECS 282-081-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
EINECS 282-081-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrially, it is used in the production of various commercial products .
Mecanismo De Acción
The mechanism of action of EINECS 282-081-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they are crucial for understanding the compound’s effects .
Comparación Con Compuestos Similares
EINECS 282-081-4 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but EINECS 282-081-4 may have unique properties that make it distinct. Some similar compounds include those with similar molecular formulas or chemical structures .
Propiedades
Número CAS |
84100-01-6 |
|---|---|
Fórmula molecular |
C18H12N2Na2O6S |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
disodium;6-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14N2O6S.2Na/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13;;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
SVPGNVUJXUQAAX-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



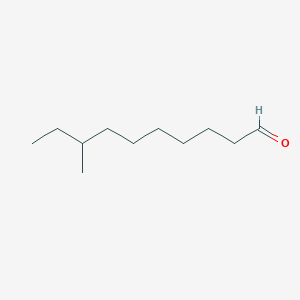
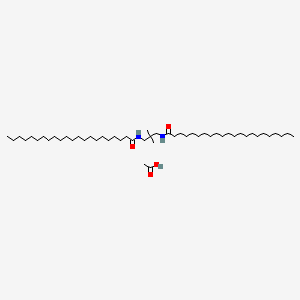
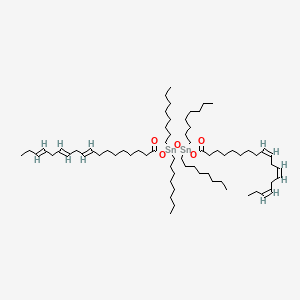
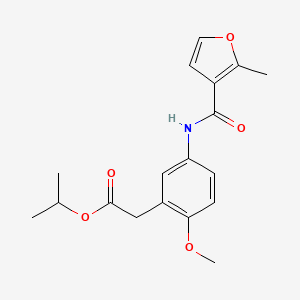

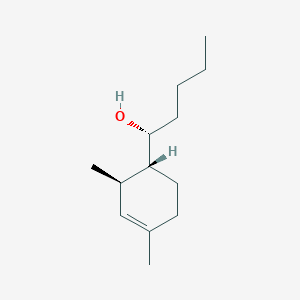
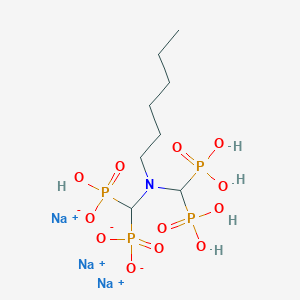
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
